molecular formula C22H18N2OS B2920716 N-benzyl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1207057-44-0

N-benzyl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No.: B2920716
CAS No.: 1207057-44-0
M. Wt: 358.46
InChI Key: RWXDFFKHGJMDQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is an organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring substituted with a benzyl group, a phenyl group, and a pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N-benzyl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets:

Similar Compounds

  • N-benzyl-4-phenyl-3-(1H-pyrrol-1-yl)indole-2-carboxamide
  • N-benzyl-4-phenyl-3-(1H-pyrrol-1-yl)pyridine-2-carboxamide

Comparison

Properties

IUPAC Name

N-benzyl-4-phenyl-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2OS/c25-22(23-15-17-9-3-1-4-10-17)21-20(24-13-7-8-14-24)19(16-26-21)18-11-5-2-6-12-18/h1-14,16H,15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWXDFFKHGJMDQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(C(=CS2)C3=CC=CC=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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